Product packaging for Methyl 5-bromo-2-hydroxyisonicotinate(Cat. No.:CAS No. 913836-17-6)

Methyl 5-bromo-2-hydroxyisonicotinate

Cat. No.: B1370634
CAS No.: 913836-17-6
M. Wt: 232.03 g/mol
InChI Key: XOMMLGBSSAVOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a cornerstone of contemporary chemical and pharmaceutical research. Its presence in a multitude of natural products, such as alkaloids, vitamins like niacin (nicotinic acid), and coenzymes, underscores its fundamental biological importance. This inherent bioactivity has made the pyridine ring a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.

The significance of pyridine scaffolds can be attributed to several key factors:

Bioisosterism: As a bioisostere of benzene (B151609), the pyridine ring can often replace a benzene ring in a drug molecule to favorably alter its physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of drugs to their biological targets.

Polarity and Solubility: The presence of the nitrogen atom imparts polarity to the aromatic ring, which can enhance the aqueous solubility of a compound, a desirable trait for drug candidates.

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing chemists to systematically modify a molecule's structure to optimize its biological activity.

This widespread importance is evidenced by the numerous commercially available drugs that incorporate a pyridine moiety, targeting a wide range of diseases.

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated pyridines are pyridine rings that have been substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom onto the pyridine ring has profound effects on its chemical reactivity, making these compounds exceptionally versatile intermediates in organic synthesis.

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, halogenation can still be achieved, often under specific conditions. Once installed, the halogen atom serves as a valuable synthetic "handle," enabling a wide array of subsequent chemical transformations.

Key reactions that highlight the versatility of halogenated pyridines include:

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the halogen atom facilitates the displacement of the halide by nucleophiles. This reaction is particularly effective for halogens at the 2- and 4-positions of the pyridine ring.

Formation of Organometallic Reagents: Halogenated pyridines can be converted into organolithium or Grignard reagents, which can then react with a variety of electrophiles to introduce new functional groups.

The strategic placement of a halogen on the pyridine ring provides a reliable and predictable site for further molecular elaboration, making these derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nbinno.com

Contextualizing Methyl 5-bromo-2-hydroxyisonicotinate within the Broader Landscape of Pyridine Chemistry

This compound emerges at the intersection of the two chemical families discussed above. Its structure features a pyridine ring substituted with a methyl ester group (a pyridine carboxylic acid ester), a bromine atom (a halogenated pyridine), and a hydroxyl group. This specific arrangement of functional groups endows it with a unique chemical profile and positions it as a valuable building block in organic synthesis.

The isonicotinate (B8489971) framework refers to the substitution pattern where the ester group is at the 4-position of the pyridine ring. The bromine atom at the 5-position and the hydroxyl group at the 2-position further modulate the electronic properties and reactivity of the ring. The bromine atom, as a versatile synthetic handle, can participate in cross-coupling reactions, while the hydroxyl group can be involved in various other transformations, such as etherification or conversion to a better leaving group.

A closely related compound, Methyl 5-bromo-2-chloroisonicotinate, serves as a pertinent example of the utility of such multifunctional pyridine derivatives. nbinno.com It is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the bromine and chlorine atoms provide distinct reactive sites for sequential, selective chemical modifications. nbinno.comnbinno.com By analogy, this compound offers a similar potential for synthetic diversification. The presence of the hydroxyl group, in place of a second halogen, introduces the possibility for different synthetic pathways and the introduction of new molecular complexities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1370634 Methyl 5-bromo-2-hydroxyisonicotinate CAS No. 913836-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMLGBSSAVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649554
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-17-6
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-hydroxyisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 5 Bromo 2 Hydroxyisonicotinate

Historical Development of Isonicotinate (B8489971) Synthesis Approaches

The synthesis of isonicotinic acid and its esters has been a subject of considerable interest, largely driven by their utility as precursors to a wide range of pharmaceuticals. Historically, the production of isonicotinic acid often commenced with the oxidation of 4-picoline (4-methylpyridine). Various oxidizing agents, including potassium permanganate (B83412) and nitric acid, were employed for this transformation. The subsequent esterification of isonicotinic acid to its methyl or ethyl esters is a standard procedure, commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.netgoogle.com

Another notable historical method for the preparation of isonicotinate esters involves the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters. google.com This process utilizes a palladium catalyst to remove the halogen atoms, yielding the corresponding isonicotinate ester. google.com This route was particularly advantageous as it bypassed some of the challenges associated with the direct esterification of isonicotinic acid, such as the need for a costly distillation step to remove water from the reaction mixture. google.com The development of the anti-tuberculosis drug isoniazid, a hydrazide derivative of isonicotinic acid, in the 1950s further spurred research into efficient and scalable syntheses of isonicotinic acid and its derivatives. frontiersin.orgresearchgate.net

Diazotization-Hydrolysis Route from 2-Amino-5-bromoisonicotinic Acid Methyl Ester

A prominent and effective method for the synthesis of Methyl 5-bromo-2-hydroxyisonicotinate involves the diazotization of 2-Amino-5-bromoisonicotinic Acid Methyl Ester, followed by hydrolysis of the resulting diazonium salt. This pathway is advantageous as it allows for the specific introduction of the hydroxyl group at the 2-position of the pyridine (B92270) ring.

Synthesis of 2-Amino-5-bromoisonicotinic Acid Methyl Ester Precursors

The synthesis of the key precursor, 2-Amino-5-bromoisonicotinic Acid Methyl Ester, begins with the regioselective bromination of 2-Aminoisonicotinic Acid Methyl Ester.

The introduction of a bromine atom at the 5-position of the 2-aminopyridine (B139424) ring is a critical step that requires careful control of regioselectivity. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 3- and 5-positions. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of such activated aromatic systems. missouri.eduorganic-chemistry.org Its use offers advantages over molecular bromine in terms of handling and selectivity. The reaction is typically carried out in a suitable organic solvent. The electrophilic bromine generated from NBS attacks the electron-rich pyridine ring, with the position of substitution being influenced by both electronic and steric factors. In the case of 2-aminoisonicotinic acid methyl ester, the bromine is directed to the 5-position.

Molecular bromine can also be employed for the bromination of 2-aminopyridine derivatives. However, its high reactivity can sometimes lead to over-bromination and the formation of byproducts, making NBS the preferred reagent for achieving high regioselectivity in many cases.

The optimization of the bromination step is crucial for maximizing the yield of the desired 2-Amino-5-bromoisonicotinic Acid Methyl Ester and minimizing the formation of unwanted isomers or di-brominated products. Several factors can be adjusted to enhance the reaction's efficiency and selectivity.

Key Parameters for Optimization of Bromination:

ParameterEffect on Yield and SelectivityObservations
Solvent The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.Non-polar solvents may favor radical mechanisms, while polar solvents can promote electrophilic substitution. The choice of solvent can also affect the solubility of the reactants and the stability of intermediates.
Temperature Reaction temperature affects the rate of reaction and can influence selectivity.Lower temperatures may enhance selectivity by favoring the kinetically controlled product, while higher temperatures can lead to the formation of thermodynamically more stable, but potentially undesired, products.
Reaction Time Sufficient reaction time is necessary for complete conversion of the starting material.Prolonged reaction times, however, can increase the risk of side reactions and byproduct formation.
Stoichiometry of Brominating Agent The molar ratio of the brominating agent to the substrate is a critical parameter.Using a slight excess of the brominating agent can ensure complete consumption of the starting material, but a large excess can lead to over-bromination.

By carefully controlling these parameters, the yield and purity of the 2-Amino-5-bromoisonicotinic Acid Methyl Ester can be significantly improved.

Mechanistic Aspects and Optimized Conditions for Diazotization and Subsequent Hydrolysis

The conversion of the 2-amino group to a 2-hydroxyl group is achieved through a two-step process: diazotization followed by hydrolysis. This transformation is a variation of the Sandmeyer reaction. wikipedia.org

The diazotization reaction involves treating the 2-Amino-5-bromoisonicotinic Acid Methyl Ester with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as sulfuric acid, at low temperatures. The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amino group of the pyridine derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable pyridine diazonium salt.

Following the formation of the diazonium salt, the reaction mixture is heated. This promotes the hydrolysis of the diazonium salt, where water acts as a nucleophile, attacking the carbon atom bearing the diazonium group. The diazonium group is an excellent leaving group and is released as nitrogen gas (N₂), resulting in the formation of the desired this compound. The use of copper(I) oxide as a catalyst can facilitate this hydroxylation step. wikipedia.org

Optimized conditions for this process typically involve maintaining a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. The subsequent hydrolysis is then carried out at an elevated temperature to drive the reaction to completion.

Analysis of Overall Reaction Yields and Process Efficiency

Reported Yields for Key Synthetic Steps:

Reaction StepReagentsReported Yield
Bromination of 2-amino-isonicotinic acid methyl esterN-Bromosuccinimide35% (crude)
Optimized Bromination of 2-aminopyridineN-Bromosuccinimideup to 90%
Optimized Sandmeyer-type reaction of 2-amino-5-bromopyridineNaNO₂, HBr, Br₂up to 93%

Exploration of Alternative Synthetic Pathways and Retrosynthetic Strategies

A key retrosynthetic disconnection for this compound involves the sequential introduction of the bromo, hydroxyl, and methyl ester functionalities onto the pyridine core. A plausible retrosynthetic analysis suggests that the target molecule can be derived from 2-amino-5-bromoisonicotinic acid methyl ester through a diazotization-hydrolysis reaction. This precursor can, in turn, be synthesized from 2-amino-isonicotinic acid methyl ester via bromination.

A multi-step synthesis has been reported starting from 2-amino-5-bromo-4-methylpyridine, which involves a sequence of oxidation, esterification, reduction, and finally diazotization and hydrolysis to yield the desired product.

Strategies for the Directed Introduction of Bromine at the C5 Position of the Pyridine Nucleus

The introduction of a bromine atom at the C5 position of the pyridine ring is a crucial step in the synthesis of this compound. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents. For 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone), the hydroxyl group is an activating group, directing electrophilic substitution to the 3 and 5 positions.

Common brominating agents for pyridine derivatives include N-bromosuccinimide (NBS), bromine in acetic acid, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination. For instance, the use of NBS in a suitable solvent is a widely employed method for the bromination of activated pyridine rings.

A patented method for a related compound involves the synthesis of 2-amino-5-bromoisonicotinic acid methyl ester by treating 2-amino-isonicotinic acid methyl ester with a brominating agent. This highlights a strategy where the amino group directs the bromination to the C5 position before its conversion to a hydroxyl group.

Table 1: Comparison of Brominating Agents for Pyridine Derivatives

Brominating AgentTypical Reaction ConditionsRemarks
N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄, CH₃CN), radical initiator (e.g., AIBN) or lightMild and selective for activated rings.
Bromine (Br₂)Acetic acid or other polar solventsCan lead to over-bromination if not controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Inert solventProvides a controlled release of bromine.

Methodologies for Hydroxylation at the C2 Position of the Pyridine Ring

The introduction of a hydroxyl group at the C2 position of the pyridine ring to form a 2-pyridone structure is another key transformation. A common and effective method to achieve this is through the diazotization of a 2-aminopyridine derivative followed by hydrolysis. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a hydroxyl group from water.

A specific synthetic route for this compound utilizes the diazotization of 2-amino-5-bromoisonicotinic acid methyl ester. This reaction is typically carried out in an acidic medium at low temperatures, followed by warming to effect the hydrolysis of the diazonium intermediate.

Alternative approaches to C2-hydroxylation include nucleophilic aromatic substitution on 2-halopyridines, although this often requires harsh reaction conditions. Direct C-H hydroxylation of the pyridine ring at the C2 position is challenging due to the electron-deficient nature of the ring but can be achieved using strong oxidizing agents or through metal-catalyzed processes.

Advanced Esterification Techniques for the Isonicotinate Moiety

The formation of the methyl ester of the isonicotinic acid derivative can be accomplished through various esterification methods. While traditional Fischer-Speier esterification, involving heating the carboxylic acid in methanol (B129727) with a strong acid catalyst like sulfuric acid, is a common approach, several advanced techniques offer milder conditions and improved yields, especially for more complex or sensitive substrates.

One advanced method involves the use of activating agents to convert the carboxylic acid into a more reactive species. Reagents such as thionyl chloride or oxalyl chloride can convert the isonicotinic acid derivative into its corresponding acid chloride, which then readily reacts with methanol to form the methyl ester.

Another set of advanced techniques involves the use of coupling reagents, which are widely employed in peptide synthesis but are also effective for esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct esterification of a carboxylic acid with an alcohol under mild conditions.

Catalytic methods using Lewis acids or solid acid catalysts also represent an advancement over traditional methods, often providing higher selectivity and easier work-up procedures.

Table 2: Comparison of Esterification Methods for Isonicotinic Acid Derivatives

MethodReagentsConditionsAdvantages
Fischer-Speier EsterificationMethanol, H₂SO₄RefluxSimple, inexpensive reagents.
Acid Chloride FormationSOCl₂ or (COCl)₂, then MethanolRoom temperature or gentle heatingHigh reactivity, good for hindered acids.
Coupling ReagentsDCC or EDC, DMAP, MethanolRoom temperatureMild conditions, high yields.
Catalytic MethodsLewis acids or solid acids, MethanolVaries with catalystHigh selectivity, catalyst can often be recycled.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

One key area for the application of green chemistry is the use of alternative energy sources. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyridine derivatives. jocpr.comnih.govtandfonline.comresearchgate.netmdpi.com Applying microwave irradiation to the bromination, hydrolysis, or esterification steps in the synthesis of this compound could lead to a more energy-efficient process.

The choice of solvents is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener solvents, such as water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact.

The use of catalysts is a cornerstone of green chemistry. Employing recyclable solid acid catalysts for the esterification step, for instance, would be preferable to using stoichiometric amounts of strong acids that require neutralization and generate waste. Similarly, developing catalytic methods for the bromination and hydroxylation steps that avoid the use of stoichiometric and often hazardous reagents would be a significant green improvement.

Finally, atom economy is a fundamental principle of green chemistry. Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. A thorough analysis of the atom economy of different synthetic pathways to this compound can help in identifying the most sustainable route.

Chemical Reactivity and Derivatization of Methyl 5 Bromo 2 Hydroxyisonicotinate

Reactivity Profiles of the Bromine Moiety

The bromine atom at the C5 position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the heterocyclic ring and the other substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5 Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is particularly favorable on electron-deficient aromatic systems, such as pyridine rings, especially when they are further activated by electron-withdrawing groups. libretexts.org The generally accepted mechanism involves a two-step process: the addition of the nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

For Methyl 5-bromo-2-hydroxyisonicotinate, the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at C4 should, in principle, activate the ring towards nucleophilic attack. However, the hydroxyl group at C2 is electron-donating by resonance, which can counteract this activation to some extent. SNAr reactions on 5-bromo-1,2,3-triazines with phenols have been reported, demonstrating the feasibility of this reaction on halogenated, electron-poor heterocycles. nih.gov While specific examples involving this compound are not extensively documented in the reviewed literature, its structure suggests potential for SNAr reactions with strong nucleophiles like alkoxides, amides, or thiolates under appropriate conditions, likely requiring heat or catalysis.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. mdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Suzuki Coupling: This reaction couples an aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. The coupling of this compound with various aryl or vinyl boronic acids would yield 5-aryl or 5-vinyl-2-hydroxyisonicotinates, respectively. The reaction is tolerant of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org Reacting this compound with alkenes like styrene (B11656) or acrylates would introduce a vinyl group at the C5 position. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netsoton.ac.uk This method would allow for the introduction of an alkynyl substituent at the C5 position of this compound, a valuable transformation for synthesizing more complex molecules. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. nih.gov It could be employed to couple various alkyl, aryl, or vinyl groups to the C5 position of the target molecule.

Below is a table summarizing typical conditions for these cross-coupling reactions, which would be applicable to this compound.

Reaction Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, Water5-Aryl-2-hydroxyisonicotinate
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)5-Vinyl-2-hydroxyisonicotinate
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF5-Alkynyl-2-hydroxyisonicotinate
Negishi Organozinc ReagentPd(PPh₃)₄, Ni(acac)₂Not requiredTHF, Dioxane5-Alkyl/Aryl/Vinyl-2-hydroxyisonicotinate

Reductive Debromination and Catalytic Hydrogenation Studies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be achieved through various methods, most commonly catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would convert this compound into Methyl 2-hydroxyisonicotinate. This transformation can be useful for removing the halogen after it has served its purpose as a synthetic handle or for accessing the debrominated analog for biological or material science studies. Other reagents, such as transfer hydrogenation sources (e.g., ammonium (B1175870) formate) with a palladium catalyst, can also be employed for this purpose.

Investigations into Halogen-Bonding Interactions and Supramolecular Assemblies

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. nih.gov The bromine atom in this compound, being attached to an electron-deficient pyridine ring, can act as a halogen bond donor. This property allows it to form directional interactions with halogen bond acceptors such as nitrogen or oxygen atoms in other molecules. nih.gov These interactions can be exploited in crystal engineering and the design of supramolecular assemblies. Studies on N-alkyl-bromo-pyridinium salts have demonstrated the formation of strong halogen bonds, which have been utilized in applications like affinity chromatography. nih.gov The ability of the bromine atom on the pyridine ring to engage in such interactions suggests that this compound could be a valuable component in the construction of ordered solid-state structures.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C2 position of the pyridine ring is another key site for derivatization. Its reactivity is characteristic of a phenol-like hydroxyl group but is significantly influenced by the 2-pyridone tautomer.

O-Alkylation and O-Acylation Reactions for Ether and Ester Formation

The hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically require deprotonation of the hydroxyl group with a base to form the more nucleophilic alkoxide or phenoxide, which then reacts with an electrophile.

O-Alkylation: Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding 2-alkoxy derivative. A similar procedure has been used for the O-methylation of the related compound, methyl-5-bromo-2-hydroxybenzoic acid, using sodium hydride and methyl iodide in DMF. nih.gov This reaction converts the 2-hydroxypyridine (B17775) tautomer into a fixed 2-alkoxypyridine structure.

O-Acylation: Reaction with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine or triethylamine, would produce the corresponding 2-acyloxy ester. This reaction provides a method to protect the hydroxyl group or to introduce different ester functionalities into the molecule.

The table below outlines typical conditions for these transformations.

Reaction Reagent Base Solvent Product
O-Alkylation Methyl Iodide (CH₃I)NaH, K₂CO₃DMF, AcetoneMethyl 5-bromo-2-methoxyisonicotinate
O-Acylation Acetyl Chloride (CH₃COCl)Pyridine, Et₃NDichloromethane, THFMethyl 2-acetoxy-5-bromoisonicotinate

Tautomerism (Keto-Enol Equilibrium) and its Influence on Reaction Pathways

This compound, like many 2-hydroxypyridine derivatives, exists as a mixture of two readily interconvertible constitutional isomers known as tautomers. libretexts.org This phenomenon, specifically keto-enol tautomerism, involves a proton-transfer equilibrium between the aromatic alcohol form (the enol tautomer) and the pyridinone form (the keto tautomer). libretexts.orgresearchgate.net The equilibrium's position is dynamic and can be significantly influenced by several factors, including the solvent, pH, and temperature. frontiersin.orgrsc.org

The enol form, this compound, retains the aromaticity of the pyridine ring. The keto form, named Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate, disrupts the ring's aromaticity but contains a stable amide-like functionality. uni.lu In many cases, the keto tautomer is the more stable and predominant form, particularly in the solid state and in polar solvents. rsc.org

This tautomeric equilibrium is crucial as it dictates the compound's reactivity, offering different pathways for derivatization. The presence of two distinct reactive forms allows for selective reactions depending on the conditions. For instance, reactions with electrophiles can occur at different atoms in each tautomer. The enol form can undergo reactions at the hydroxyl oxygen (O-alkylation, O-acylation), while the keto form can be targeted at the ring nitrogen (N-alkylation, N-acylation). This dual reactivity makes the tautomeric nature of the compound a key consideration in designing synthetic strategies for more complex molecules.

Figure 1: Keto-Enol Tautomerism
Enol Form: this compound

Enol Form (this compound)

Keto Form: Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate

Keto Form (Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate)

The equilibrium between the enol and keto tautomers of this compound.

Reactivity of the Methyl Ester Group

The methyl ester group at the C4 position of the pyridine ring is a key functional handle for a variety of chemical transformations, including hydrolysis, transesterification, and aminolysis.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-bromo-2-hydroxyisonicotinic acid. This reaction is typically carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is irreversible as the resulting carboxylate anion is deprotonated in the basic medium.

Reaction TypeReagentsProduct
Hydrolysis1. NaOH (aq) 2. H₃O⁺5-bromo-2-hydroxyisonicotinic acid

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this allows for the synthesis of a variety of other esters. The reaction is an equilibrium process that can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in a large excess. masterorganicchemistry.com

For example, reacting the methyl ester with ethanol (B145695) in the presence of an acid catalyst will produce this compound.

Alcohol ReactantCatalystProduct
Ethanol (C₂H₅OH)H₂SO₄ (catalytic)Ethyl 5-bromo-2-hydroxyisonicotinate
Propanol (C₃H₇OH)H₂SO₄ (catalytic)Propyl 5-bromo-2-hydroxyisonicotinate
Benzyl (B1604629) alcohol (C₇H₈O)H₂SO₄ (catalytic)Benzyl 5-bromo-2-hydroxyisonicotinate

The methyl ester group can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically requires heating and may be performed with or without a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of a stable amide bond. This reaction is a fundamental method for introducing nitrogen-containing functional groups and building more complex molecular scaffolds.

Amine ReactantProduct
Ammonia (NH₃)5-bromo-2-hydroxyisonicotinamide
Ethylamine (CH₃CH₂NH₂)N-ethyl-5-bromo-2-hydroxyisonicotinamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-5-bromo-2-hydroxyisonicotinamide

Advanced Pyridine Ring Functionalization Studies

Further functionalization of the pyridine ring of this compound via electrophilic aromatic substitution (EAS) is a complex process governed by the directing effects of the existing substituents. makingmolecules.com The outcome of such reactions depends on the interplay between the activating/deactivating and ortho-, para-, or meta-directing properties of the hydroxyl, bromo, and methyl ester groups.

-OH Group (at C2): The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C5) is blocked by bromine. The ortho position is C3.

-Br Group (at C5): Halogens are deactivating yet ortho-, para-directing. makingmolecules.com The ortho positions relative to the bromine are C4 and C6. The C4 position is blocked by the ester, leaving C6 as a potential site for substitution.

-COOCH₃ Group (at C4): The methyl ester is a deactivating group and directs electrophiles to the meta position. The meta positions relative to the ester are C3 and C5, both of which are already substituted.

Considering these influences, the regioselectivity is primarily dictated by the strongly activating hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is ortho to the hydroxyl group. However, the cumulative deactivating effects of the bromo and ester substituents mean that forcing conditions (e.g., strong acids, high temperatures) may be necessary to achieve substitution. masterorganicchemistry.com

Reaction TypeReagentsMajor Product (Predicted)
NitrationHNO₃, H₂SO₄Methyl 3-nitro-5-bromo-2-hydroxyisonicotinate
BrominationBr₂, FeBr₃Methyl 3,5-dibromo-2-hydroxyisonicotinate
SulfonationFuming H₂SO₄Methyl 5-bromo-2-hydroxy-3-sulfonicoisonicotinate

Directed C-H Functionalization Strategies (e.g., Ortho-Arylation, Minisci-Type Reactions)

Direct C-H functionalization is a powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials. For electron-deficient heterocycles like the pyridine core in this compound, several strategies can be envisioned.

Ortho-Arylation:

While direct ortho-arylation of the pyridine ring in this compound is not extensively documented, the principles of directed C-H activation suggest potential pathways. The pyridine nitrogen atom can act as a directing group in transition metal-catalyzed reactions, guiding the functionalization to the C3 position. Palladium-catalyzed ortho-arylation of 2-arylpyridines is a well-established transformation, and similar conditions could potentially be adapted for this substrate. The reaction would likely involve the formation of a palladacycle intermediate, followed by reaction with an arylating agent.

Minisci-Type Reactions:

The Minisci reaction is a classic method for the C-H functionalization of electron-deficient heterocycles via a radical mechanism. wikipedia.org Given the electron-deficient nature of the pyridine ring in this compound, it is an excellent candidate for Minisci-type reactions. This reaction typically involves the generation of a nucleophilic radical, which then adds to the protonated pyridine ring. The regioselectivity is generally governed by the position of the positive charge on the pyridinium (B92312) ion, favoring attack at the C2 and C4 positions. In the case of this compound, the C6 position would also be activated.

A variety of radical precursors can be employed in Minisci-type reactions, allowing for the introduction of a wide range of functional groups. For instance, alkyl radicals can be generated from carboxylic acids, and aryl radicals can be generated from arylboronic acids. The reaction is typically carried out under acidic conditions using a silver salt as a catalyst and a persulfate as an oxidant. nih.gov

Table 1: Illustrative Conditions for Minisci-Type Reactions on Pyridine Derivatives

Radical PrecursorCatalyst/OxidantSolventTypical Product
Carboxylic AcidAgNO₃ / (NH₄)₂S₂O₈H₂O / CH₃CNAlkylated Pyridine
Arylboronic AcidAgNO₃ / K₂S₂O₈H₂O / CH₃CNArylated Pyridine

This table presents generalized conditions and may require optimization for specific substrates.

Transition Metal-Catalyzed Functionalization of Pyridine Rings

Transition metal catalysis offers a broad spectrum of possibilities for the functionalization of pyridine rings. The pyridine nitrogen can act as a coordinating ligand, facilitating a variety of transformations.

The bromo substituent at the C5 position of this compound is a key handle for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at this position. These reactions typically utilize palladium catalysts and are tolerant of a wide range of functional groups.

Furthermore, the C-H bonds of the pyridine ring can be directly functionalized using transition metal catalysis. As mentioned earlier, the pyridine nitrogen can direct ortho-C-H activation. Rhodium and ruthenium catalysts are also known to effectively catalyze the C-H functionalization of pyridine derivatives. These reactions can be used to introduce a variety of substituents, including alkyl, aryl, and silyl (B83357) groups.

The choice of catalyst, ligand, and reaction conditions is crucial in determining the outcome and selectivity of these transformations. The electronic and steric properties of the substrate also play a significant role. For this compound, the interplay between the directing effect of the pyridine nitrogen and the electronic influence of the bromo, hydroxyl, and ester groups would need to be carefully considered to achieve the desired functionalization.

Table 2: Potential Transition Metal-Catalyzed Reactions for this compound

Reaction TypeCatalystCoupling PartnerPotential Product
Suzuki CouplingPd(PPh₃)₄Arylboronic acid5-Aryl-2-hydroxyisonicotinate derivative
Heck CouplingPd(OAc)₂Alkene5-Alkenyl-2-hydroxyisonicotinate derivative
Sonogashira CouplingPdCl₂(PPh₃)₂/CuIAlkyne5-Alkynyl-2-hydroxyisonicotinate derivative
Directed C-H Arylation[RhCp*Cl₂]₂Arene3-Aryl-5-bromo-2-hydroxyisonicotinate derivative

This table illustrates potential applications and the specific conditions would require experimental validation.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 5-bromo-2-hydroxyisonicotinate, distinct signals are expected for each chemically non-equivalent proton. The pyridine (B92270) ring protons, being in an aromatic and electron-deficient system, are anticipated to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methyl ester protons (-OCH₃) would appear as a sharp singlet in the upfield region, generally around 3.8-4.0 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of seven carbon atoms in unique electronic environments, seven distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (160-170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm), with their exact shifts influenced by the bromo and hydroxyl substituents. The methyl ester carbon (-OCH₃) would be found in the upfield region, typically around 50-60 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons, helping to identify which protons are neighbors on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between the methyl protons and the ester carbonyl carbon, as well as connecting the ring protons to their neighboring carbons and the ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 8.5110 - 160
Ester -OCH₃3.8 - 4.050 - 60
Hydroxyl -OHVariable (broad)-
Ester C=O-160 - 170
Pyridine C-Br-110 - 125
Pyridine C-OH-155 - 165

Mass Spectrometry Techniques (LC-MS, GC-MS, HRMS) and Detailed Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

LC-MS and GC-MS: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are useful for analyzing this compound. LC-MS is generally more suitable for this compound due to its polarity and potentially lower volatility. These techniques would first separate the compound from any impurities, after which the mass spectrometer provides the molecular weight of the eluting components.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₇H₆BrNO₃), the expected monoisotopic mass is approximately 230.9531 Da. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathway Analysis: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to yield structural information. A plausible fragmentation pathway for this compound could involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). The bromine-containing pyridine ring would be expected to be a stable fragment.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
Ion AdductFormulaPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺C₇H₇BrNO₃⁺231.9604233.9583
[M+Na]⁺C₇H₆BrNNaO₃⁺253.9423255.9403
[M-H]⁻C₇H₄BrNO₃⁻229.9458231.9438

Data is based on theoretical calculations.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the ester functional group would produce a strong, sharp peak around 1700-1730 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range. The C-Br stretch typically appears at lower frequencies, in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the vibrations of the less polar pyridine ring system might be more prominent in the Raman spectrum.

Table 3: Expected Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Ester (C=O)C=O Stretch1700 - 1730 (strong)
Pyridine RingC=C, C=N Stretch1400 - 1600
Ester (C-O)C-O Stretch1000 - 1300
Bromoalkane (C-Br)C-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the absorption maxima (λ_max) would be associated with π → π* and n → π* transitions within the conjugated pyridine ring system. The presence of the hydroxyl and ester groups as substituents on the ring would influence the energy of these transitions and thus the position of the absorption bands.

High-Performance Chromatographic Methods for Purity Assessment and Separation (HPLC, GC, UPLC)

Chromatographic techniques are paramount for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for purity analysis of non-volatile compounds like this compound. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution method would typically be employed for optimal separation of the main compound from any potential impurities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): GC could be used if the compound is sufficiently volatile and thermally stable. Derivatization to increase volatility might be necessary. A polar capillary column would be appropriate, and detection could be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as a Key Pharmaceutical Intermediate in the Synthesis of Complex Bioactive Molecules

Methyl 5-bromo-2-hydroxyisonicotinate serves as a crucial building block in the synthesis of more complex pharmaceutical agents. The pyridine (B92270) ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. The bromine atom on the pyridine ring is a particularly useful functional group for medicinal chemists, as it can be readily utilized in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of a diverse library of compounds from a single starting material.

The hydroxyl and methyl ester groups also offer opportunities for further functionalization. The hydroxyl group can be converted to an ether or other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This array of reactive sites makes this compound a highly valuable intermediate for the efficient and modular synthesis of complex bioactive molecules.

Exploration of Novel Derivatives for Potential Biological Activity

The core structure of this compound provides a foundation for the exploration of novel derivatives with potential therapeutic applications. By systematically modifying the different functional groups on the molecule, researchers can investigate the impact of these changes on biological activity.

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, a comprehensive SAR study would involve the synthesis of a series of analogues where the bromine, hydroxyl, and methyl ester groups are systematically modified.

For instance, the bromine atom could be replaced with other halogens (chlorine, fluorine) or with various aryl or alkyl groups via cross-coupling reactions. The hydroxyl group could be converted to a range of ethers or esters, and the methyl ester could be transformed into a variety of amides or other carboxylic acid derivatives. These new compounds would then be tested in biological assays to determine how these structural modifications affect their potency, selectivity, and pharmacokinetic properties. The data from these studies would be invaluable in designing more potent and specific drug candidates.

Investigation of Potential Biological Targets and Elucidation of Mechanisms of Action

Once a series of derivatives has been synthesized and their biological activity has been assessed, the next critical step is to identify their biological targets and elucidate their mechanisms of action. This can be achieved through a variety of experimental techniques, including affinity chromatography, proteomics, and genetic approaches. By understanding how these compounds interact with their biological targets at a molecular level, researchers can gain a deeper understanding of the underlying biology of the disease and can further optimize the drug candidates to improve their efficacy and reduce their side effects.

Development of Antagonists/Agonists for Nuclear Receptors (e.g., NR1H4/FXR)

Nuclear receptors are a family of ligand-activated transcription factors that play a crucial role in a wide range of physiological processes, including metabolism, development, and immunity. As such, they are important targets for drug discovery. The farnesoid X receptor (FXR), also known as NR1H4, is a nuclear receptor that is activated by bile acids and plays a key role in regulating bile acid, lipid, and glucose metabolism.

While direct evidence is not yet available, the structural features of this compound and its potential derivatives make them interesting candidates for investigation as modulators of nuclear receptors like FXR. The development of potent and selective FXR agonists and antagonists is an active area of research for the treatment of various metabolic diseases, such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). The pyridine scaffold present in this compound is found in other nuclear receptor modulators, suggesting that derivatives of this compound could potentially be designed to interact with the ligand-binding domain of FXR and other nuclear receptors. Further research is needed to explore this potential application.

Research into Antimicrobial Properties of Pyridine Derivatives

The emergence of antibiotic-resistant bacteria is a major global health threat, and there is an urgent need for the development of new antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents, and many compounds containing a pyridine ring have been shown to exhibit potent activity against a wide range of bacteria and fungi. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase) Utilizing Related Pyridine Scaffolds

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been the subject of significant investigation for their potential as enzyme inhibitors. A notable area of this research is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The pyridine scaffold is a common structural motif in various synthetic compounds designed and evaluated for their anti-tyrosinase activity.

Tyrosinase inhibitors are of interest in the cosmetic and pharmaceutical industries for managing hyperpigmentation-related disorders. nih.gov The core structure of pyridine and its derivatives, such as hydroxypyridinones, has been identified as a promising framework for the development of potent tyrosinase inhibitors. nih.govrsc.org These compounds often act by chelating the copper ions within the active site of the tyrosinase enzyme, thereby inhibiting its catalytic function. nih.gov

Research into related pyridine scaffolds has yielded several classes of compounds with significant tyrosinase inhibitory potential. For instance, a series of novel 1,3-diphenylurea (B7728601) derivatives incorporating a halo-pyridine moiety demonstrated excellent inhibitory activity against human tyrosinase. nih.gov In another study, derivatives of 3-hydroxypyridine-4-one were synthesized and showed inhibitory effects on tyrosinase activity. nih.gov The strategic modification of the pyridine ring and the introduction of various functional groups have been shown to modulate the inhibitory potency of these compounds significantly.

The following table summarizes the tyrosinase inhibition data for several reported pyridine derivatives, illustrating the potential of this scaffold in enzyme inhibition.

Compound ClassSpecific Derivative ExampleTarget EnzymeIC₅₀ (µM)Inhibition TypeReference CompoundReference Compound IC₅₀ (µM)
Pyridine based 1,3-diphenylurea derivativesDerivative 5aHuman Tyrosinase3.5 ± 1.2Not specifiedKojic Acid17.3
3-Hydroxypyridine-4-one benzyl (B1604629) hydrazide derivativesDerivative 6iTyrosinase25.29CompetitiveNot specifiedNot specified
N‐phenylacetamide‐oxindole‐thiosemicarbazide hybridsAnalog 7o (containing a 2‐methyl‐4‐nitrophenyl on N‐phenylacetamide moiety)Tyrosinase0.8 - 3.88CompetitiveKojic Acid36.32
Aryl pyrazole (B372694) derivativesDerivative 19aTyrosinase1.56Non-competitiveKojic Acid16.05
Pyrimidine derivativesDerivative 1dMushroom Tyrosinase24.45Non-competitiveKojic Acid25.24

These studies underscore the versatility of the pyridine scaffold in the design of enzyme inhibitors. The findings from these related compounds provide a strong rationale for the potential of this compound and its analogues to be investigated for similar biological activities. The electronic and steric properties conferred by the bromo and ester functionalities on the pyridine ring of this compound could influence its interaction with enzyme active sites, making it a candidate for future enzyme inhibition studies.

Applications in Agrochemical and Materials Science Research

Role as an Intermediate in the Synthesis of Agrochemical Compounds

The pyridine (B92270) ring is a foundational scaffold in modern agrochemical discovery, present in a significant percentage of high-performance fungicides, herbicides, and insecticides. nih.govresearchgate.net Compounds like Methyl 5-bromo-2-hydroxyisonicotinate, and its close analogs such as Methyl 5-bromo-2-chloroisonicotinate, are pivotal intermediates in the synthesis of these complex agricultural products. nbinno.com The strategic incorporation of the pyridine moiety can enhance the biological activity, selectivity, and metabolic stability of the final agrochemical. researchgate.netnbinno.com

The presence of halogen atoms (bromine and chlorine) on the pyridine ring provides chemists with reactive handles to introduce further chemical diversity through various cross-coupling reactions. nbinno.com This versatility allows for the creation of a wide range of derivatives, enabling the systematic optimization of a compound's efficacy against specific agricultural pests, weeds, or fungal pathogens. nbinno.com Research has led to the development of numerous pyridine-based agrochemicals, including herbicides like fluazifop-butyl (B166162) and flazasulfuron, which are synthesized from trifluoromethylpyridine (TFMP) intermediates. nih.gov The synthetic pathways to these products often involve multi-step processes where halogenated pyridine precursors are essential. nih.gov The development of new generations of agrochemicals with improved environmental profiles and high efficacy relies on the availability of such specialized intermediates. nbinno.com

Development of Novel Materials and Polymers incorporating Isonicotinate (B8489971) Structures

The isonicotinate structure, a derivative of pyridine-4-carboxylic acid, is widely employed as a linker molecule in the construction of advanced materials due to its coordination versatility.

Integration of Isonicotinate Derivatives into Polymer Backbones for Tailored Properties

Isonicotinate ligands are extensively used in the synthesis of coordination polymers, which are materials formed by the self-assembly of metal ions and organic linkers. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers in various modes, leading to the formation of diverse architectures, from one-dimensional chains to two- and three-dimensional networks. nih.govingentaconnect.com

Researchers have successfully synthesized a variety of isonicotinate-based coordination polymers with metals such as copper (II), cobalt (II), and silver (I). nih.govunifr.chacs.org For instance, a unique 2D layered coordination polymer of Cu(II) isonicotinate, [Cu(ina)₂(4-acpy)]n, was serendipitously formed through the aerobic oxidation of 4-acetylpyridine. nih.gov In another study, a porous coordination polymer, Co₃(ina)₄(OH)(C₂H₅OH)₃·C₂H₅OH·(H₂O)₃, was assembled from cobalt clusters and isonicotinate linkers, demonstrating multiple active metal sites and gas adsorption capabilities. acs.org The properties of these polymers, including their porosity, thermal stability, and magnetic or optical characteristics, can be tailored by carefully selecting the metal ion and modifying the isonicotinate ligand. ingentaconnect.com

Polymer/MaterialMetal IonDimensionalityKey Feature
[Cu(ina)₂(4-acpy)]nCopper (II)2D LayerFormed via in-situ ligand generation. nih.gov
[CuLn₂(IN)₈(H₂O)₄]nLanthanide (III)-Copper (II)1D ChainExhibits weak ferromagnetic interactions. ingentaconnect.com
Co₃(ina)₄(OH)(EtOH)₃Cobalt (II)3D Porous NetworkContains multiple active metal sites for gas adsorption. acs.org
Silver-ethanediyl bis(isonicotinate)Silver (I)1D ChainStructure influenced by solvent and anion effects. unifr.ch

Synthesis of Pyridine-Functionalized Nanomaterials (e.g., as components in Magnetic Catalysts)

Pyridine derivatives are frequently used to functionalize the surface of nanomaterials, imparting specific chemical properties and enabling their use in advanced applications like catalysis. rsc.org Magnetic nanoparticles (MNPs), such as those based on iron oxides (Fe₃O₄) or magnesium ferrite (B1171679) (MgFe₂O₄), are of particular interest because they can be easily separated from a reaction mixture using an external magnet, facilitating catalyst recovery and reuse. rsc.orgbiolmolchem.com

The synthesis of these functionalized nanomaterials often involves coating the magnetic core with a silica (B1680970) shell, which is then modified with a pyridine-containing molecule. semanticscholar.org For example, silica-coated Fe₃O₄ nanoparticles have been treated with 3-chloropropyltriethoxysilane and subsequently coupled with aminopyridine to create pyridin-2-amine functionalized magnetic silica nanoparticles. semanticscholar.org Similarly, magnetic carbon nanotubes have been functionalized with pyridine groups to support gold nanoparticles for catalytic and imaging applications. researchgate.net

These pyridine-functionalized magnetic nanocatalysts have proven effective in synthesizing a wide range of organic compounds, including various pyridine derivatives themselves. rsc.orgorgchemres.orgresearchgate.net The catalysts demonstrate high activity, stability, and excellent reusability over multiple reaction cycles, making them a cornerstone of green and sustainable chemistry protocols. biolmolchem.comsemanticscholar.org

Magnetic NanocatalystCore MaterialFunctional GroupApplication
Fe₃O₄@KCC-1-npr-NH₂Fe₃O₄Amino-functionalized KCC-1Synthesis of tetrahydro dipyrazolopyridines. rsc.org
Fe₃O₄/HT-CoFe₃O₄/HydrotalciteCobaltSynthesis of 2,4,6-triaryl pyridines. orgchemres.org
MgFe₂O₄MgFe₂O₄-Synthesis of polysubstituted pyridines. biolmolchem.com
MSN-APFe₃O₄@SiO₂Pyridin-2-amineSynthesis of chromenes. semanticscholar.org
Fe₃O₄@2,6-diamino-4-(3,4-dihydroxyphenyl) pyridineFe₃O₄Diaminopyridine dicarbonitrileSolid-phase extraction of fungicides. nih.gov

Rational Design of Catalysts and Exploration of Organocatalysis with Isonicotinate Derivatives

The pyridine scaffold is a privileged structure in catalyst design, valued for its electronic properties and ability to coordinate with metals or participate in non-covalent interactions. nih.gov The rational design of catalysts based on this framework has led to significant advances in asymmetric catalysis and organocatalysis.

The innovation of chiral pyridine-derived ligands is crucial for developing transition-metal catalysts that can achieve high stereoselectivity in chemical reactions. nih.gov A significant challenge has been to balance catalytic activity with steric hindrance near the coordinating nitrogen atom. nih.gov One successful approach involves creating a rigid, fused-ring framework with a tunable side wall, which minimizes local steric hindrance while allowing for peripheral tuning to control the stereochemical outcome. nih.gov This "double-layer control" concept has been applied to create highly efficient nickel and iridium catalysts for reactions like C-H borylation and reductive additions. nih.gov

In the field of organocatalysis, which uses small organic molecules as catalysts, isonicotinate derivatives have emerged as effective, metal-free catalysts for various transformations. Organocatalysts offer advantages such as lower cost, reduced toxicity, and stability under ambient conditions compared to many metal-based catalysts. mdpi.com Proline and its derivatives are well-known organocatalysts, and research has expanded to include other structures like isonicotinates. rsc.orgclockss.org For instance, tetrazole and acylsulfonamide organocatalysts derived from proline have demonstrated superior performance in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. rsc.org The mechanism of these reactions often involves the formation of enamine intermediates, with the catalyst's structure directing the stereochemical outcome of the reaction. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for identifying potential biological targets for a compound. For Methyl 5-bromo-2-hydroxyisonicotinate, this would involve docking the compound against a library of protein structures to predict its binding affinity and mode. The results, typically given as a docking score, would help identify enzymes or receptors that the molecule might inhibit or activate. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues in the protein's active site. However, no such studies have been published for this specific molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information provides insights into the molecule's reactivity, stability, and the sites most likely to engage in intermolecular interactions. For this compound, DFT could predict its chemical reactivity and spectroscopic properties, but specific computational results are not available in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation would provide detailed information on the conformational flexibility of this compound, showing how its shape changes in a biological environment, such as in water. It would also illuminate the nature of its interactions with surrounding solvent molecules, which is critical for understanding its solubility and behavior in solution. No published MD simulation studies were found for this compound.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Derivative Design

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital for designing new derivatives with improved drug-like characteristics. For this compound and its potential derivatives, these tools would predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. Such predictive studies help to prioritize the synthesis of new compounds with a higher probability of success in later stages of drug development. However, specific ADMET prediction data for this molecule has not been reported. mdpi.comekb.eg

Elucidation of Reaction Mechanisms through Advanced Computational Modeling

Advanced computational modeling can be employed to map out the step-by-step pathway of a chemical reaction, including the structures of transition states and intermediates. This allows for a deep understanding of reaction kinetics and thermodynamics. For reactions involving this compound, such as its synthesis or metabolism, these computational studies could clarify the underlying mechanisms and help optimize reaction conditions. Currently, there are no published studies detailing the computational elucidation of reaction mechanisms involving this compound.

Future Perspectives and Emerging Research Directions

Advancements in Chemo- and Regioselective Functionalization Strategies

The pyridine (B92270) ring, particularly when substituted with halogens, is a cornerstone in the synthesis of many pharmaceuticals and agrochemicals. acs.orgnih.govacs.orgnih.gov The functionalization of such scaffolds, including Methyl 5-bromo-2-hydroxyisonicotinate, is a key area of ongoing research. Future advancements are expected to focus on enhancing the precision and efficiency of reactions at specific positions on the pyridine ring.

The bromine atom at the 5-position and the inherent reactivity of the pyridine ring system present multiple sites for chemical modification. The development of novel catalytic systems is crucial for achieving high chemo- and regioselectivity. For instance, palladium-catalyzed cross-coupling reactions are a staple for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nbinno.com Future research will likely focus on developing more sophisticated catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Furthermore, strategies for the selective functionalization of the C-H bonds of the pyridine ring are gaining prominence. mdpi.comnih.gov While direct C-H functionalization of pyridines often favors the C2 position due to the directing effect of the nitrogen atom, methods for achieving functionalization at other positions are being actively explored. nih.govresearchgate.net For this compound, this could open up avenues for introducing new substituents at the C3 or C6 positions, leading to a diverse array of new derivatives.

Below is a table summarizing potential chemo- and regioselective functionalization strategies applicable to this compound:

Strategy Target Site Potential Reaction Anticipated Advancement
Palladium-Catalyzed Cross-CouplingC5 (Bromo position)Suzuki, Stille, Buchwald-HartwigDevelopment of more active and versatile catalysts for milder reaction conditions.
C-H FunctionalizationC3, C6Direct arylation, alkylationDiscovery of new directing groups and catalysts to control regioselectivity.
Nucleophilic Aromatic SubstitutionC2 (if hydroxyl is converted to a leaving group)Amination, AlkoxylationExploration of novel leaving groups and reaction conditions.

Development of More Sustainable and Environmentally Benign Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including pyridine derivatives. researchgate.netnih.govmdpi.comcymitquimica.com Future research on the synthesis of this compound will undoubtedly be geared towards developing more sustainable and environmentally friendly methods.

Current synthetic routes may involve multiple steps and the use of hazardous reagents. acs.org Emerging research is focused on the use of greener solvents, such as water or ethanol (B145695), and the development of catalytic methods that reduce waste and energy consumption. nih.gov Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for the synthesis of some pyridine derivatives. nih.govmdpi.com

The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising area. acs.org Additionally, one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, offer a more efficient and atom-economical approach to synthesizing highly substituted pyridines. nih.govcymitquimica.com The application of these green chemistry principles to the synthesis of this compound could lead to more cost-effective and environmentally responsible production methods.

Applications in the Synthesis of Increasingly Complex Molecular Architectures

The structural features of this compound make it an ideal starting material for the synthesis of more complex molecular architectures. The bromine atom provides a handle for introducing a wide variety of substituents through cross-coupling reactions, while the other functional groups can be further manipulated.

This compound can serve as a key building block in the total synthesis of natural products and other complex organic molecules. The pyridine core is a common motif in many biologically active compounds, and the ability to elaborate on the this compound scaffold allows for the construction of intricate three-dimensional structures. acs.orgnih.govacs.orgnih.gov For instance, the isonicotinate (B8489971) moiety can be incorporated into larger macrocyclic structures or used as a scaffold to append other molecular fragments.

The development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, will be instrumental in leveraging this building block for the efficient synthesis of complex molecules. nbinno.com

Rational Design of Next-Generation Bioactive Compounds Based on the Isonicotinate Scaffold

The isonicotinate scaffold is a well-established pharmacophore found in a number of approved drugs. rsc.orgresearchgate.netbldpharm.comuni.lu The rational design of new bioactive compounds based on the this compound core is a significant area of future research. By systematically modifying the functional groups on this scaffold, medicinal chemists can explore the chemical space around it to identify new drug candidates with improved efficacy and safety profiles. nbinno.com

The diverse biological activities associated with pyridine derivatives, including antimicrobial, antiviral, and anticancer properties, suggest that derivatives of this compound could be promising leads for a variety of therapeutic areas. bldpharm.comnih.govnih.gov

The following table outlines a rational design approach for developing bioactive compounds from the this compound scaffold:

Target Property Design Strategy Example Modification Rationale
Improved PotencyStructure-Based DesignIntroduction of a substituent at the C5 position that interacts with a specific pocket in the target protein.Enhance binding affinity to the biological target.
Enhanced SelectivityScaffold HoppingReplacement of the isonicotinate core with a related heterocyclic system.Alter the binding mode to favor one biological target over others.
Favorable PharmacokineticsPhysicochemical Property ModulationModification of the ester and hydroxyl groups to alter solubility and metabolic stability.Optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the drug discovery process. stanford.edu The versatile nature of this compound makes it an excellent candidate for integration into these methodologies.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents at different positions on a central scaffold. nih.gov Using this compound as the starting scaffold, diverse libraries of derivatives can be generated by reacting it with a wide range of building blocks. For example, a library of amides could be synthesized by reacting the methyl ester with a variety of amines, while a library of ethers could be generated from the hydroxyl group.

These compound libraries can then be subjected to high-throughput screening to rapidly identify "hits" with desired biological activities. nih.govnih.govresearchgate.net This approach allows for the efficient exploration of the structure-activity relationships around the isonicotinate scaffold and can significantly shorten the timeline for identifying promising lead compounds. The development of automated synthesis and screening platforms will further enhance the utility of this compound in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.